8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
“8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the linear formula C7H12O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes, which is a class of compounds that “this compound” belongs to, has been achieved through various methods. One such method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . Another method involves gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne .Chemical Reactions Analysis
The chemical reactions involving 8-oxabicyclo[3.2.1]octanes have been studied. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been successfully developed, allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a linear formula of C7H12O2 and a molecular weight of 128.172 .Scientific Research Applications
Synthesis and Reactivity
- A method for synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid has been developed, showcasing efficient amide activation and cyclization processes. These compounds have been evaluated for their affinity at D2 and 5-HT2A receptors (Singh et al., 2007).
Catalytic Applications
- Hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) have been identified as efficient catalysts for the oxidation of secondary alcohols to ketones using molecular oxygen in ambient air, highlighting their potential in green chemistry applications (Toda et al., 2023).
Conformational Studies
- Structural and conformational studies of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid reveal preferred chair-envelope conformations and provide insights into stereoelectronic effects (Diez et al., 1991).
Synthetic Methodologies
- Novel methodologies for the enantioselective synthesis of tropane alkaloids have been developed, utilizing hydroxylated 8-azabicyclo[3.2.1]octan-3-ones and 9-azabicyclo[3.3.1] nonan-3-ones as starting materials, showcasing the versatility of these scaffolds in organic synthesis (Mao et al., 2014).
Catalytic [4 + 3] Cycloaddition
- Rhodium-catalyzed [4 + 3] cycloadditions have been employed for the synthesis of functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes, highlighting the potential of these reactions in the construction of complex molecular architectures (Reddy & Davies, 2007).
Properties
IUPAC Name |
8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-11,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAPTJVFPQQDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC2CC(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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